molecular formula C11H15NO2 B8609231 3-Tert-butyl-4-hydroxybenzamide

3-Tert-butyl-4-hydroxybenzamide

Cat. No.: B8609231
M. Wt: 193.24 g/mol
InChI Key: XQQQRWDOQIVIOE-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxybenzamide is a substituted benzamide derivative characterized by a hydroxyl group at the para position and a bulky tert-butyl group at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. Its synthesis typically involves Friedel-Crafts alkylation or amidation reactions, though specific protocols remain underreported.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-tert-butyl-4-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-6-7(10(12)14)4-5-9(8)13/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

XQQQRWDOQIVIOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 3-tert-butyl-4-hydroxybenzamide and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₁₁H₁₅NO₂ 193.24 Hydroxyl, tert-butyl, benzamide High steric hindrance; potential antioxidant activity due to phenolic moiety .
3-[(4-tert-butylcyclohexyl)amino]benzamide C₁₇H₂₆N₂O 274.40 Amino, cyclohexyl, benzamide Increased lipophilicity from cyclohexyl group; possible receptor-binding applications .
3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Complex heterocyclic structure N/A Triazolone, benzylidenamino, methoxy Theoretical studies suggest high electrophilicity and reactivity at the triazolone ring .

Key Observations:

In contrast, the cyclohexyl group in 3-[(4-tert-butylcyclohexyl)amino]benzamide introduces conformational flexibility and lipophilicity, which may enhance membrane permeability . The triazolone derivative () exhibits distinct electronic properties due to its heterocyclic core, with Mulliken charge analysis indicating electron-deficient regions at the triazolone ring, favoring nucleophilic attack .

Hydrogen-Bonding Capacity: The hydroxyl group in this compound enables strong hydrogen bonding, a feature absent in the amino-substituted analog (). This difference could influence solubility and target affinity in pharmacological contexts.

Computational Insights :

  • Density functional theory (DFT) studies (e.g., B3LYP/6-31G(d,p)) on similar compounds reveal that substituents like tert-butyl and methoxy groups significantly alter frontier molecular orbital (FMO) energies, affecting redox stability .

Research Findings and Limitations

  • Synthetic Challenges: The tert-butyl group complicates regioselective synthesis compared to smaller alkyl substituents, as noted in analogous benzamide derivatives .
  • Data Gaps : Experimental data on solubility, stability, and bioactivity are scarce. Computational models (e.g., COSMO-RS) could predict these properties but require validation .

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